![B7685612 1-[(4-Methoxyphenyl)methoxy]butan-2-amine hydrochloride CAS No. 1367768-24-8](/img/no-structure.png)
1-[(4-Methoxyphenyl)methoxy]butan-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Methoxyphenyl)methoxy]butan-2-amine hydrochloride, also known as 4-Methyl-2,5-dimethoxyamphetamine (DOM), is a psychoactive drug that belongs to the family of phenethylamines. It was first synthesized in the 1960s by Alexander Shulgin, a renowned chemist and pharmacologist. DOM is a potent hallucinogenic drug that has been used in scientific research to study the effects of psychedelic compounds on the human brain.
Mécanisme D'action
DOM acts primarily as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor subtype. It also has some affinity for other serotonin receptor subtypes, as well as for dopamine and norepinephrine receptors. The exact mechanism by which DOM produces its hallucinogenic effects is not fully understood, but it is thought to involve the modulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
DOM produces a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes dilation of the pupils and can lead to nausea and vomiting. In addition, DOM produces changes in brain activity, including alterations in the activity of the default mode network and the visual cortex.
Avantages Et Limitations Des Expériences En Laboratoire
DOM has several advantages for use in scientific research. It is a potent and long-lasting hallucinogen, making it useful for studying the neural mechanisms underlying psychedelic effects. However, its use is limited by its potential for producing adverse side effects, including cardiovascular and gastrointestinal effects. Additionally, its legal status in many countries makes it difficult to obtain for research purposes.
Orientations Futures
There are several future directions for research on DOM and other psychedelic compounds. One area of interest is the potential therapeutic applications of these drugs, particularly in the treatment of mood and anxiety disorders. Another area of interest is the use of these compounds in the study of consciousness and the neural basis of subjective experience. Finally, further research is needed to understand the long-term effects of psychedelic drug use and the potential risks associated with their use.
Méthodes De Synthèse
The synthesis of DOM involves a multi-step process that begins with the reaction of p-anisaldehyde with nitroethane to form 1-(4-methoxyphenyl)-2-nitropropene. This intermediate is then reduced with sodium borohydride to produce 2,5-dimethoxyphenethylamine. The final step involves the alkylation of this compound with 1-chlorobutane to produce 1-[(4-Methoxyphenyl)methoxy]butan-2-amine hydrochloride.
Applications De Recherche Scientifique
DOM has been used in scientific research to study the effects of psychedelic compounds on the human brain. Studies have shown that DOM produces hallucinations, altered perceptions, and changes in mood and thought processes. It has been used to study the neural mechanisms underlying these effects and to investigate the potential therapeutic applications of psychedelic drugs.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(4-Methoxyphenyl)methoxy]butan-2-amine hydrochloride involves the reaction of 4-methoxybenzyl chloride with 2-amino-2-methyl-1-propanol in the presence of a base to form the intermediate 1-[(4-Methoxyphenyl)methoxy]butan-2-amine. This intermediate is then reacted with hydrochloric acid to form the final product, 1-[(4-Methoxyphenyl)methoxy]butan-2-amine hydrochloride.", "Starting Materials": [ "4-methoxybenzyl chloride", "2-amino-2-methyl-1-propanol", "Base (e.g. sodium hydroxide)", "Hydrochloric acid" ], "Reaction": [ "Step 1: 4-methoxybenzyl chloride is reacted with 2-amino-2-methyl-1-propanol in the presence of a base (e.g. sodium hydroxide) to form the intermediate 1-[(4-Methoxyphenyl)methoxy]butan-2-amine.", "Step 2: The intermediate 1-[(4-Methoxyphenyl)methoxy]butan-2-amine is then reacted with hydrochloric acid to form the final product, 1-[(4-Methoxyphenyl)methoxy]butan-2-amine hydrochloride." ] } | |
Numéro CAS |
1367768-24-8 |
Clé InChI |
SNQGMGWLWSPOBD-UHFFFAOYSA-N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide](/img/structure/B7685532.png)
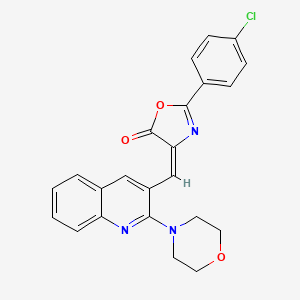

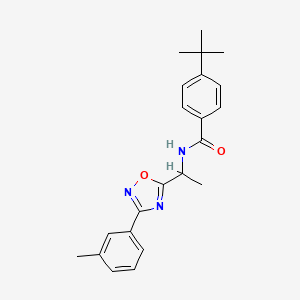
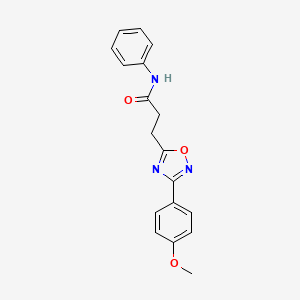
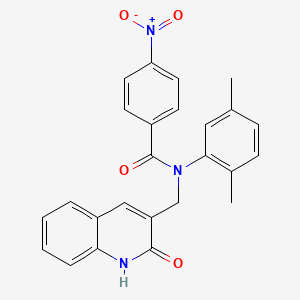
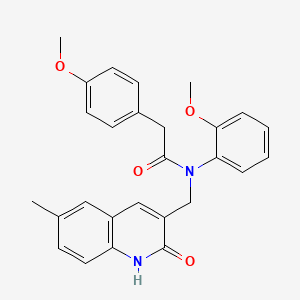
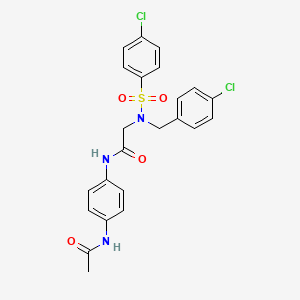
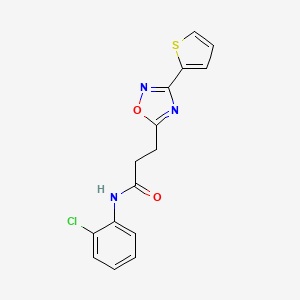
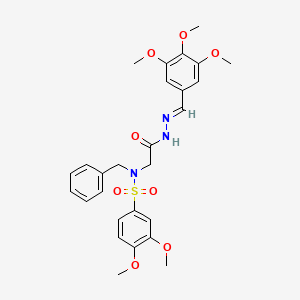

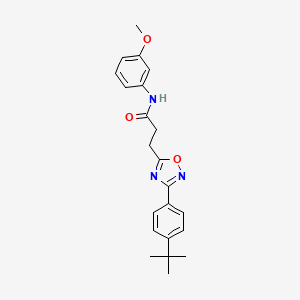
![4-((6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7685593.png)